molecular formula C15H12BrClN2O4 B4098829 2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B4098829
M. Wt: 399.62 g/mol
InChI Key: VSCHSAWEOLVGBG-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro-substituted phenoxy group, as well as a nitro-substituted phenyl group

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c1-9-2-4-12(13(6-9)19(21)22)18-15(20)8-23-14-5-3-10(17)7-11(14)16/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCHSAWEOLVGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide typically involves the following steps:

    Preparation of 2-bromo-4-chlorophenol: This can be achieved by bromination of 4-chlorophenol using bromine in the presence of a suitable catalyst.

    Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid: This involves the reaction of 2-bromo-4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of new derivatives with different substituents.

    Reduction: Formation of 2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-aminophenyl)acetamide.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenoxy group, as well as the nitro and methyl groups on the phenyl ring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Reactant of Route 2
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2-(2-bromo-4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

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